molecular formula C18H24O3 B13847758 (8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol

(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol

Cat. No.: B13847758
M. Wt: 293.4 g/mol
InChI Key: PROQIPRRNZUXQM-UQLYEEKPSA-N
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Description

The compound (8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol is a complex organic molecule It is characterized by the presence of multiple chiral centers and deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and isotopic labeling.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium atoms on chemical reactivity and stability.

Biology

In biological research, the compound can be used as a tracer to study metabolic pathways and enzyme kinetics. The presence of deuterium atoms makes it possible to track the compound’s movement and transformation within biological systems.

Medicine

In medicine, this compound has potential applications in drug development and pharmacokinetics. Its unique isotopic labeling can help in understanding drug metabolism and distribution in the body.

Industry

In the industrial sector, the compound can be used in the development of advanced materials and as a precursor for the synthesis of other complex molecules. Its unique properties make it valuable in various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which (8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol exerts its effects involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to unique biological and chemical properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other deuterated steroids and cyclopenta[a]phenanthrene derivatives. These compounds share structural similarities but differ in the number and position of deuterium atoms and other substituents.

Uniqueness

The uniqueness of (8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol lies in its specific isotopic labeling and stereochemistry. These features make it a valuable tool for studying isotopic effects and for use in various scientific and industrial applications.

Properties

Molecular Formula

C18H24O3

Molecular Weight

293.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1/i2D2,4D2,13D

InChI Key

PROQIPRRNZUXQM-UQLYEEKPSA-N

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O)([2H])[2H])([2H])[2H])C[C@H]([C@H]3O)O)C

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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